N-benzyl-4-(bromomethyl)benzamide

Anticancer drug discovery Melanoma cytotoxicity Benzamide alkylating agents

Screening for apoptosis-resistant cancer models requires tool compounds with defined, non-caspase-dependent mechanisms. This N-benzyl-4-(bromomethyl)benzamide delivers an alkylating electrophile distinct from aryl bromides. - **Key Utility**: Suppresses melanoma (UACC-62) & lymphoma (Jurkat) proliferation (32-39% of control) without DNA fragmentation (8±4% vs control 8.7±2%). - **SAR Control**: Pairs with N-benzyl-4-benzylaminomethylbenzamide (inactive, 99-110% proliferation) to isolate bromomethyl warhead activity. - **Synthetic Advantage**: SN2-reactive benzylic bromide enables metal-free derivatization (amines, thiols) at RT. Purity 97-98% with QC (NMR, HPLC).

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 628328-91-6
Cat. No. B12202327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(bromomethyl)benzamide
CAS628328-91-6
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C15H14BrNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
InChIKeyXKKIOFQQBDIYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-(bromomethyl)benzamide: Structural Baseline & Procurement Characteristics


N-Benzyl-4-(bromomethyl)benzamide (CAS 628328-91-6) is a bifunctional N-substituted benzamide derivative with molecular formula C₁₅H₁₄BrNO and molecular weight 304.18 g·mol⁻¹ . The compound integrates a benzylic bromomethyl electrophilic center at the para position of the benzamide phenyl ring together with an N-benzyl lipophilic appendage, yielding a computed LogP of approximately 3.90 . It is commercially available at 97–98% purity from multiple research chemical suppliers, with batch-specific QC documentation (NMR, HPLC) . The compound was characterized by ¹H-NMR and mass spectrometry as part of a published synthesis and cytotoxicity study [1].

Bifunctional benzamide probe with benzylic bromide electrophile
High-purity lot with QC documentation (NMR, HPLC)
Reported cell-model endpoint context from peer-reviewed study

Why N-Benzyl-4-(bromomethyl)benzamide Cannot Be Substituted by Generic Analogs


Substituting N-benzyl-4-(bromomethyl)benzamide with the non-N-substituted 4-(bromomethyl)benzamide (CAS 58914-40-2) or with aryl bromide congeners such as N-benzyl-4-bromobenzamide (CAS 80311-89-3) introduces measurable, consequential deviations in at least three procurement-relevant dimensions. First, the N-benzyl group raises the computed LogP by approximately 1.5 log units (from ~2.38 to ~3.90), substantially altering membrane permeability potential . Second, the benzylic bromine at the para position serves as an SN2-competent alkylating electrophile, whereas the aryl bromide in N-benzyl-4-bromobenzamide requires palladium-catalyzed cross-coupling conditions for analogous displacement reactivity—a fundamental difference in synthetic utility [1]. Third, head-to-head cytotoxicity data from the same study demonstrate that replacing the bromomethyl group with a benzylaminomethyl moiety (compound 9 in the source study) abolishes antiproliferative activity entirely (proliferation recovered to 99–110% of control vs. 32–39% for the target compound) [2]. These are not incremental differences; they represent categorical changes in molecular properties that cannot be compensated by adjusting concentration or reaction conditions alone.

Lipophilicity shift

N-Benzyl group removal may reduce computed LogP, altering membrane permeability context and cellular uptake behavior.

Reactivity mismatch

Aryl bromide analogs (e.g., N-benzyl-4-bromobenzamide) require Pd-catalyzed cross-coupling, not direct SN2 derivatization.

Endpoint loss

Replacing bromomethyl with benzylaminomethyl reported loss of cell-model endpoint response in head-to-head study.

Quantitative Differentiation Evidence vs. Closest Analogs


Cytotoxicity in Melanoma Cells: Target Compound vs. 4-Bromomethyl-3-nitrobenzamide

In the Soares et al. 2010 study, N-benzyl-4-(bromomethyl)benzamide (compound 8) reduced UACC-62 melanoma cell proliferation to 39 ± 14% of control, whereas the structurally analogous 4-bromomethyl-3-nitrobenzamide (compound 7), which retains the benzylic bromomethyl group but bears a nitro substituent on the ring and lacks the N-benzyl group, was essentially inactive at 106 ± 25% of control [1]. Both compounds were tested at identical concentration (100 μM) in the same experimental run, constituting a direct head-to-head comparison. The target compound therefore shows an approximately 2.7-fold greater antiproliferative effect relative to compound 7 under identical conditions.

UACC-62 melanoma cytotoxicity
Head-to-head
39% vs. 106% proliferation at 100 µM
Supports cell-model endpoint comparison
Same study, identical concentration; ~2.7-fold response difference
Anticancer drug discovery Melanoma cytotoxicity Benzamide alkylating agents

Cytotoxicity in Lymphoma Cells: Target Compound vs. N-Benzyl Analog

The same Soares et al. 2010 study provides a direct comparator in which the bromomethyl group is replaced by a benzylaminomethyl moiety (compound 9), leaving the N-benzyl benzamide scaffold intact. N-Benzyl-4-(bromomethyl)benzamide (compound 8) suppressed Jurkat lymphoma cell proliferation to 32 ± 5% of control, whereas compound 9 showed no meaningful effect (99 ± 6% of control) [1]. This >3-fold differential directly isolates the bromomethyl group as indispensable for cytotoxic activity, beyond any scaffold-level contribution from the N-benzyl benzamide core.

Jurkat lymphoma cytotoxicity
Head-to-head
32% vs. 99% proliferation at 100 µM
Isolates bromomethyl group as critical for activity
Benzylaminomethyl analog inactive; >3-fold difference
Lymphoma Antiproliferative activity Structure-activity relationship

Apoptosis-Independent Mechanism vs. Pro-Apoptotic Analog

Despite equipotent antiproliferative effects, N-benzyl-4-(bromomethyl)benzamide (compound 8) and 4-bromomethyl-3-nitrobenzoic acid (compound 5) diverge fundamentally in their mechanism of cell death. Compound 8 produced only 8 ± 4% subdiploid DNA content in Jurkat cells (vs. 8.7 ± 2% for untreated control)—a non-significant change indicating no apoptosis induction—whereas compound 5 induced robust DNA fragmentation of 66 ± 17.4% (vs. 5.5 ± 1.9% control) [1]. The reference pro-apoptotic agent etoposide (20 μM) produced 73 ± 7% fragmentation in the same experiment [1]. The authors concluded that the cytotoxic effect of compound 8 'probable involves other mechanism different of apoptosis' [1].

Apoptosis induction
Head-to-head
8% DNA fragmentation vs. 66% for pro-apoptotic analog
Apoptosis-independent mechanism context
Not significantly different from untreated control (8.7%)
Programmed cell death Apoptosis assay DNA fragmentation Mechanism of action

Lipophilicity Comparison: N-Benzyl vs. Non-N-Substituted Parent

The computed LogP of N-benzyl-4-(bromomethyl)benzamide is 3.90 (cLogP from Chemsrc) , whereas the non-N-substituted parent compound 4-(bromomethyl)benzamide (CAS 58914-40-2) has a reported LogP of 2.38 . This ΔLogP of approximately +1.52 units represents a greater than 30-fold predicted increase in octanol-water partition coefficient, consistent with the addition of the N-benzyl group. The N-benzyl-4-bromobenzamide analog (CAS 80311-89-3, aryl bromide) has a reported LogP of 3.77 [1], placing the target compound as the most lipophilic among these three structurally related benzamide derivatives.

Computed lipophilicity
Cross-study comparable
LogP 3.90 (target) vs. 2.38 (parent)
Higher predicted membrane permeability context
~30-fold octanol-water partition increase; in silico values
Lipophilicity Membrane permeability Drug-likeness LogP

Electrophilic Reactivity: Benzylic Bromide vs. Aryl Bromide

N-Benzyl-4-(bromomethyl)benzamide features a benzylic bromomethyl group (C-sp³–Br) capable of undergoing SN2 nucleophilic displacement under mild conditions (e.g., with amines, thiolates, or alkoxides at room temperature), making it a reactive alkylating agent [1]. In contrast, N-benzyl-4-bromobenzamide (CAS 80311-89-3) bears an aryl bromide (C-sp²–Br) that is inert to SN2 conditions and requires transition-metal catalysis (e.g., Pd-mediated cross-coupling) for analogous C–N or C–S bond formation. This distinction is explicitly discussed in the primary literature: the Soares et al. study attributes the cytotoxicity of compound 8 to 'intrinsic alkylating properties' mediated by the benzylic bromine, while noting that the nitro-substituted analog compound 7, despite also bearing a benzylic bromide, was inactive—indicating that alkylating capacity alone is necessary but not sufficient, and that the N-benzyl substitution context is critical [2].

Electrophilic warhead class
Class-level
Benzylic C-sp³–Br (SN2) vs. Aryl C-sp²–Br (Pd)
Reactivity class distinction for synthetic planning
Qualitative inference; no direct kinetic data available
Electrophilic warhead SN2 reactivity Nucleophilic substitution Synthetic intermediate

Cell Line Activity Profile: Melanoma vs. Lymphoma Selectivity

N-Benzyl-4-(bromomethyl)benzamide (compound 8) exhibited comparable potency across both UACC-62 melanoma (39 ± 14%) and Jurkat lymphoma (32 ± 5%) cell lines, indicating a broad, non-selective antiproliferative profile [1]. In contrast, compound 5 (4-bromomethyl-3-nitrobenzoic acid) showed pronounced line selectivity: 84 ± 17% proliferation in UACC-62 (minimal effect) vs. 41 ± 18% in Jurkat (marked effect) [1]. This represents a selectivity ratio for compound 5 of approximately 2.0-fold favoring Jurkat cells, whereas compound 8 exhibits approximately 1.2-fold ratio (essentially non-selective). The differential in UACC-62 activity—39% for compound 8 vs. 84% for compound 5—is particularly striking, with compound 8 achieving a ~2.2-fold greater melanoma cell growth suppression.

Inter-line activity profile
Head-to-head
UACC-62: 39% vs. Jurkat: 32% (broad)
Non-selective cell-model response
Compound 5 shows ~2-fold Jurkat selectivity in same assay
Cell line selectivity Pan-cancer screening Melanoma Lymphoma

Evidence-Backed Application Scenarios for N-Benzyl-4-(bromomethyl)benzamide


Apoptosis-Independent Cytotoxicity Screening in Drug-Resistant Cancer

The demonstrated ability of N-benzyl-4-(bromomethyl)benzamide to suppress proliferation of both melanoma (UACC-62) and lymphoma (Jurkat) cells without inducing measurable DNA fragmentation (8 ± 4% vs. 8.7 ± 2% control) [1] positions it as a distinguishing tool compound for screening cascades that require non-apoptotic cell death mechanisms. This is directly relevant to apoptosis-resistant tumor models where caspase-dependent pathways are disabled. Procurement of this compound over the pro-apoptotic analog compound 5 enables laboratories to probe alkylation-driven, apoptosis-independent cytotoxicity specifically, without confounding caspase-3 activation signals. Users should note that the mechanism of cell death remains to be fully elucidated and that compound 8 at 100 μM serves as a hit/lead starting point, not an optimized drug candidate [1].

SAR Studies on the Benzylic Bromomethyl Warhead

The head-to-head comparison between N-benzyl-4-(bromomethyl)benzamide (compound 8, active: 32–39% proliferation) and N-benzyl-4-benzylaminomethylbenzamide (compound 9, inactive: 99–110% proliferation) [1] provides a clean SAR pair that isolates the bromomethyl group as essential for activity. This makes compound 8 an ideal reference compound for medicinal chemistry programs exploring electrophilic warhead SAR in the benzamide scaffold. Researchers can procure compound 8 as the active benchmark and compound 9 (or synthesize it via the published method: excess benzylamine with 4-(bromomethyl)benzoyl chloride [1]) as the negative control. The commercially available purity range of 97–98% ensures that observed biological activity is attributable to the compound rather than to impurities.

Lipophilicity-Modulated Cellular Uptake Studies

With a computed LogP of approximately 3.90—substantially higher than the non-N-substituted 4-(bromomethyl)benzamide (LogP 2.38) —N-benzyl-4-(bromomethyl)benzamide serves as a useful probe in studies correlating lipophilicity with cellular uptake efficiency or intracellular target engagement. The ~30-fold predicted increase in partition coefficient relative to the non-N-benzyl parent enables comparative permeability experiments where the only structural variable is the N-substitution. For industrial procurement in early-stage ADME screening panels, this compound represents a defined lipophilicity anchor point within the benzamide chemical space, complementary to more polar analogs.

Covalent Probe & Targeted Covalent Inhibitor Synthesis

The benzylic bromomethyl group of N-benzyl-4-(bromomethyl)benzamide is classified as an alkylating electrophile susceptible to SN2 nucleophilic displacement [1]. This reactivity profile makes the compound a versatile synthetic intermediate for generating focused libraries of N-benzyl-4-(substituted-methyl)benzamide derivatives via reaction with amine, thiol, or alkoxide nucleophiles under mild conditions. Unlike the aryl bromide analog N-benzyl-4-bromobenzamide, which requires palladium catalysis for analogous C–N bond formation [2], the target compound can be derivatized at room temperature without metal catalysts—a practical advantage for laboratories synthesizing covalent probe libraries or TCI candidates where metal contamination must be avoided. The dual functionalization (N-benzyl amide plus electrophilic benzylic bromide) provides orthogonality: the amide bond remains stable under typical SN2 conditions, enabling selective modification at the bromomethyl position.

Application
Selection Property
Validation Focus
Apoptosis-independent cell death studies
Apoptosis-independent endpoint profile
DNA fragmentation endpoint comparison
Electrophilic warhead SAR
Benzylic bromide SN2 reactivity context
Derivatization and cell activity comparison
Lipophilicity-modulated uptake studies
Higher lipophilicity vs. non-N-benzyl parent
Permeability assay comparison
Covalent probe synthesis
Mild SN2 reactivity without metal catalysis
Purity and reactivity QC
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